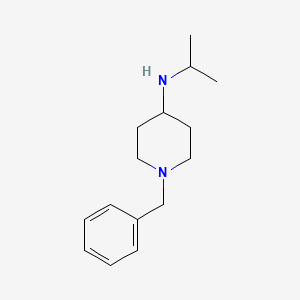

1-Benzyl-N-isopropylpiperidin-4-amine

CAS No.: 132442-32-1

Cat. No.: VC8229874

Molecular Formula: C15H24N2

Molecular Weight: 232.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132442-32-1 |

|---|---|

| Molecular Formula | C15H24N2 |

| Molecular Weight | 232.36 g/mol |

| IUPAC Name | 1-benzyl-N-propan-2-ylpiperidin-4-amine |

| Standard InChI | InChI=1S/C15H24N2/c1-13(2)16-15-8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3 |

| Standard InChI Key | ZHROKCZDDDWWNG-UHFFFAOYSA-N |

| SMILES | CC(C)NC1CCN(CC1)CC2=CC=CC=C2 |

| Canonical SMILES | CC(C)NC1CCN(CC1)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is N-benzyl-N-(piperidin-4-ylmethyl)propan-2-amine, reflecting its branched amine structure . Alternative names include:

-

Benzyl-isopropyl-piperidin-4-ylmethyl-amine

-

938307-64-3 (CAS Registry Number)

Molecular Formula and Weight

The molecular formula C₁₆H₂₆N₂ corresponds to a molecular weight of 246.39 g/mol, as computed by PubChem’s standardized algorithms .

Structural Characterization

The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 4-position with a methylene group (-CH₂-). This methylene group connects to a tertiary nitrogen atom bonded to both a benzyl group (C₆H₅CH₂-) and an isopropyl group (-CH(CH₃)₂). The SMILES notation CC(C)N(CC1CCNCC1)CC2=CC=CC=C2 encapsulates this arrangement .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 938307-64-3 |

| Molecular Formula | C₁₆H₂₆N₂ |

| Molecular Weight | 246.39 g/mol |

| SMILES | CC(C)N(CC1CCNCC1)CC2=CC=CC=C2 |

| InChI Key | AYTKCKVUIWZKNR-UHFFFAOYSA-N |

Physicochemical Properties

Computed Physicochemical Metrics

PubChem’s computational models provide the following insights :

-

Topological Polar Surface Area (TPSA): 15.27 Ų, indicating moderate polarity.

-

Lipophilicity (LogP): Predicted values from multiple algorithms suggest a consensus LogP of ~2.5–3.0, favoring lipid solubility.

-

Hydrogen Bonding: Two hydrogen bond acceptors and no donors, limiting aqueous solubility.

Solubility and Stability

Synthesis and Manufacturing

Synthetic Routes

-

Mannich Reactions: Condensation of amines with aldehydes and ketones.

-

Reductive Amination: Reduction of imines formed from piperidine precursors and benzyl/isopropyl ketones .

Purification and Characterization

Hypothetical purification would involve chromatographic techniques (e.g., silica gel chromatography) followed by spectroscopic validation (¹H/¹³C NMR, HRMS).

Pharmacological Profile

Bioactivity and Target Interactions

Pharmacological data for this specific compound are absent in public databases. Structurally related piperidine amines often exhibit:

-

Neuromodulatory Effects: Interaction with GPCRs (e.g., serotonin or dopamine receptors).

-

Enzyme Inhibition: Potential acetylcholinesterase or monoamine oxidase binding due to the tertiary amine moiety .

ADMET Predictions

-

Absorption: High gastrointestinal absorption predicted via computational models.

-

Blood-Brain Barrier Permeation: Likely due to moderate lipophilicity and molecular weight <500 Da .

Applications in Research and Industry

Pharmaceutical Development

Piperidine derivatives are pivotal in designing:

-

Antipsychotics: Dopamine receptor antagonists.

-

Antidepressants: Serotonin reuptake inhibitors.

Chemical Intermediate

The compound’s reactive amine groups make it a candidate for:

-

Peptidomimetic Synthesis: Backbone modification in protease inhibitors.

-

Ligand Design: Coordination complexes in catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume